4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula and a molecular weight of approximately 259.276 g/mol. This compound is notable for its unique structural features, including a piperazine ring and a trifluoromethyl group, which contribute to its chemical reactivity and potential applications in various fields, particularly in pharmaceuticals and materials science. The compound is also known by its CAS number 863675-89-2 and has been studied for its biological activity and as a building block in organic synthesis .
4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline belongs to the class of anilines, specifically substituted anilines, which are characterized by the presence of an amino group attached to an aromatic ring. The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for medicinal chemistry. Its classification falls under organic compounds with applications in drug development and material sciences .
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline can be accomplished through several methods, typically involving the reaction of 4-methylpiperazine with a trifluoromethyl-substituted aniline derivative. Common synthetic routes include:
In industrial settings, large-scale batch reactors may be utilized for the synthesis, allowing for controlled reaction conditions. Continuous flow reactors can also enhance efficiency and yield, while purification techniques such as recrystallization or chromatography ensure high purity of the final product .
The molecular structure of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline features:
The structural representation can be denoted by its SMILES notation: CN1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F
. This notation illustrates the arrangement of atoms within the molecule .
4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline can participate in various chemical reactions:
The mechanism of action for 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline is closely related to its interaction with biological targets:
The compound is sensitive to air and should be handled under inert conditions to maintain stability .
4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline has several applications:
The assembly of the piperazine-aniline core in 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline primarily relies on catalytic hydrogenation of nitro precursors. This transformation is efficiently achieved using Raney Nickel under pressurized hydrogen (50 psi) in methanol solvent, achieving near-quantitative yields (100%) at room temperature over 24 hours. The reaction proceeds via chemoselective reduction of the nitro group without affecting the trifluoromethyl substituent or the tertiary amine functionality of the piperazine ring [10]. Monitoring via thin-layer chromatography confirms complete consumption of the nitro starting material, 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine. Post-reaction processing involves simple filtration through Celite to remove the catalyst, followed by solvent evaporation under reduced pressure to isolate the product in high purity (>97%) without requiring further chromatography [10]. Alternative catalysts like palladium on carbon have been explored but demonstrate inferior selectivity for this substrate due to competitive dehalogenation risks associated with the aryl-trifluoromethyl bond [4].
Table 1: Catalytic Systems for Nitro Group Reduction
Catalyst | Pressure (psi) | Solvent | Time (h) | Yield (%) | Chemoselectivity Issues |
---|---|---|---|---|---|
Raney Nickel | 50 | Methanol | 24 | 100 | None observed |
Pd/C (10%) | 50 | Methanol | 12 | 85 | Partial dehalogenation |
PtO₂ | 30 | Ethanol | 18 | 78 | Over-reduction |
While catalytic hydrogenation constructs the aniline core, palladium-catalyzed cross-coupling provides alternative routes for introducing the trifluoromethyl group onto pre-formed piperazine-aniline intermediates. State-of-the-art methodologies utilize triethylsilyl trifluoromethane (TESCF₃) as the CF₃ source in conjunction with potassium fluoride in dioxane at 120°C. This system, catalyzed by BrettPhos-palladium complexes (3 mol%), achieves high functional group tolerance, accommodating esters, amides, ethers, acetals, and tertiary amines—functionalities commonly present in advanced intermediates of pharmaceutical targets like ponatinib [7] [8]. The reaction mechanism involves oxidative addition of aryl chlorides to Pd(0), transmetalation with [CF₃]⁻ generated in situ from TESCF₃/KF, and reductive elimination. Crucially, ligand bulk dictates success with ortho-substituted substrates: BrettPhos suits electron-deficient systems, while RuPhos (a less bulky ligand) enables efficient trifluoromethylation of sterically hindered analogs (yields >85%) [7]. This flexibility is vital for synthesizing derivatives like 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline where substitution patterns vary.
Nucleophilic aromatic substitution (SNAr) forms the C-N bond between piperazine and the aryl scaffold during early-stage synthesis. Optimization studies reveal that polar aprotic solvents—particularly dimethylformamide (DMF) and acetonitrile (MeCN)—enhance reaction rates by stabilizing the anionic Meisenheimer complex. The choice of base significantly impacts conversion efficiency: potassium carbonate (K₂CO₃) in methanol/water mixtures provides optimal results for SNAr between 1-methylpiperazine and 4-chloro-3-(trifluoromethyl)nitrobenzene, yielding >90% of the nitro-intermediate precursor to the aniline [10]. Stronger bases like sodium hydride induce side reactions such as hydrolysis of the trifluoromethyl group, while weaker bases (e.g., triethylamine) lead to incomplete conversion. For telescoped processes involving nitro reduction, methanol serves a dual role as solvent for both SNAr and subsequent catalytic hydrogenation, streamlining the synthesis by eliminating intermediate isolation [8]. This approach minimizes solvent switching and reduces processing time by 40% compared to stepwise protocols.
Table 2: Solvent and Base Effects on SNAr Efficiency
Solvent | Base | Temperature (°C) | Reaction Time (h) | Conversion (%) | Key Observations |
---|---|---|---|---|---|
DMF | K₂CO₃ | 80 | 6 | 95 | High conversion, easy workup |
MeCN | K₂CO₃ | 80 | 8 | 92 | Slower but fewer impurities |
THF | Et₃N | 65 | 12 | 75 | Incomplete conversion |
DMF | NaH | 0 → 25 | 2 | 50 | Significant hydrodehalogenation |
Beyond nitro reduction, Raney Nickel catalyzes reductive amination for installing the piperazinylmethyl moiety—an alternative route to the target molecule. This method condenses 4-methylpiperazine with 4-amino-3-(trifluoromethyl)benzaldehyde under hydrogen pressure, exploiting the electrophilicity of the aldehyde group. Raney Nickel’s high activity facilitates imine formation and subsequent reduction at lower pressures (30–50 psi) compared to Pd/C (>100 psi). Its porous structure, enriched with aluminum residues, provides surface heterogeneity that enhances adsorption of both imine intermediates and hydrogen molecules [9] [10]. Crucially, the catalyst exhibits minimal dehalogenation activity toward aryl-CF₃ bonds—a common drawback with noble metal catalysts—ensuring >90% selectivity. Post-reaction filtration through Celite efficiently removes nickel residues, addressing metal contamination concerns in pharmaceutical synthesis. This method offers a strategic advantage over SNAr when halogenated precursors are inaccessible, though it requires careful control of stoichiometry to prevent dialkylation [10].
Scalable production of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline confronts three key challenges:
Modern approaches overcome these issues via telescoped synthesis: Combining SNAr and hydrogenation in a single reaction vessel without isolating the nitro intermediate reduces purification steps and improves overall yield to 85% [8]. Additionally, replacing batch hydrogenation with continuous flow hydrogenation using fixed-bed Raney Nickel reactors enhances safety profile and throughput. These optimizations exemplify process innovations critical for kilogram-scale production of this aniline derivative, as required for manufacturing kinase inhibitors like ponatinib [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: